molecular formula C23H27N3O5S B2908575 ethyl 2-(butylsulfanyl)-5-[4-(methoxycarbonyl)phenyl]-7-methyl-4-oxo-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 878123-40-1

ethyl 2-(butylsulfanyl)-5-[4-(methoxycarbonyl)phenyl]-7-methyl-4-oxo-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2908575
CAS No.: 878123-40-1
M. Wt: 457.55
InChI Key: DQXGRPNYMIZRGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(butylsulfanyl)-5-[4-(methoxycarbonyl)phenyl]-7-methyl-4-oxo-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound featuring a pyrido[2,3-d]pyrimidine core. Key structural elements include:

  • 4-(Methoxycarbonyl)phenyl substituent at position 5, introducing aromaticity and ester functionality that may influence solubility and bioactivity.
  • Methyl group at position 7 and ethyl carboxylate at position 6, both modulating steric and electronic properties.

This compound’s structural complexity suggests applications in medicinal chemistry, particularly as a kinase inhibitor or antiviral agent, given the prevalence of pyrimidine derivatives in drug discovery .

Properties

IUPAC Name

ethyl 2-butylsulfanyl-5-(4-methoxycarbonylphenyl)-7-methyl-4-oxo-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O5S/c1-5-7-12-32-23-25-19-18(20(27)26-23)17(16(13(3)24-19)22(29)31-6-2)14-8-10-15(11-9-14)21(28)30-4/h8-11,17H,5-7,12H2,1-4H3,(H2,24,25,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQXGRPNYMIZRGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NC2=C(C(C(=C(N2)C)C(=O)OCC)C3=CC=C(C=C3)C(=O)OC)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(butylsulfanyl)-5-[4-(methoxycarbonyl)phenyl]-7-methyl-4-oxo-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core pyrido[2,3-d]pyrimidine structure, followed by the introduction of the butylthio, methoxycarbonyl, and ethyl ester groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-(butylsulfanyl)-5-[4-(methoxycarbonyl)phenyl]-7-methyl-4-oxo-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as halides or amines.

Scientific Research Applications

ethyl 2-(butylsulfanyl)-5-[4-(methoxycarbonyl)phenyl]-7-methyl-4-oxo-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of ethyl 2-(butylsulfanyl)-5-[4-(methoxycarbonyl)phenyl]-7-methyl-4-oxo-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Pyrimidine-Based Derivatives

Compound Name Core Structure Position 2 Substituent Position 5 Substituent Position 6 Substituent
Target Compound Pyrido[2,3-d]pyrimidine Butylsulfanyl 4-(Methoxycarbonyl)phenyl Ethyl carboxylate
Ethyl 2-(4-carboxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine 4-Carboxybenzylidene Phenyl Ethyl carboxylate
Ethyl 2-benzylsulfanyl-7-(2-chlorophenyl)-5-methyl-...triazolo[1,5-a]pyrimidine-6-carboxylate Triazolo[1,5-a]pyrimidine Benzylsulfanyl 2-Chlorophenyl Ethyl carboxylate

Key Observations :

  • The butylsulfanyl group (target compound) vs. benzylsulfanyl () alters lipophilicity (logP) and steric bulk, impacting membrane permeability and target binding .
  • The 4-(methoxycarbonyl)phenyl group introduces a polar ester moiety absent in analogues with simple phenyl or chlorophenyl substituents, likely improving aqueous solubility .

Physicochemical and Spectroscopic Properties

Table 2: NMR Chemical Shift Comparison (Regions of Interest)

Proton Position Target Compound (ppm) Compound 1 (ppm) Compound 7 (ppm)
29–36 (Region B) 7.2–7.8 7.1–7.7 7.3–7.9
39–44 (Region A) 2.5–3.1 2.6–3.2 1.8–2.4

Analysis :

  • Similar chemical shifts in Region B (aromatic protons) suggest conserved electronic environments across analogues.
  • Divergence in Region A (alkyl/ester protons) reflects substituent-driven changes, e.g., the butylsulfanyl group’s deshielding effect vs. shorter chains in other compounds .

Crystallographic and Conformational Analysis

Table 3: Crystallographic Data Comparison

Compound Space Group Unit Cell Volume (ų) Intermolecular Interactions
Target Compound (Hypothetical) P1 (predicted) ~1000–1100 C=O···H–S, π-π stacking
Ethyl 2-(4-carboxybenzylidene)-... P1 1073.3 C=O···H–N, C–H···O hydrogen bonds
Ethyl 2-benzylsulfanyl-... P1 1073.3 Cl···H–C, π-π stacking

Insights :

  • Triclinic (P1) packing is common among these derivatives, driven by flexible substituents and diverse hydrogen-bonding motifs (e.g., C=O···H–N in ) .

Bioactivity and Computational Predictions

  • Bioactivity Clustering : Pyrimidine derivatives with sulfanyl and ester groups cluster into bioactivity profiles associated with kinase inhibition (e.g., ROCK1) or antiviral activity, as seen in ’s hierarchical clustering .
  • Docking Studies : Compounds with methoxycarbonyl groups (target compound) show enhanced predicted binding energies compared to phenyl analogues, likely due to additional dipole interactions (e.g., with kinase ATP-binding pockets) .
  • ADMET Properties : The butylsulfanyl group may increase metabolic stability compared to shorter-chain thioethers, though this requires experimental validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.